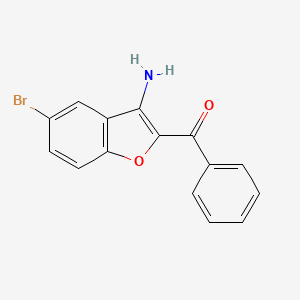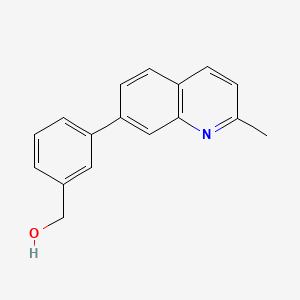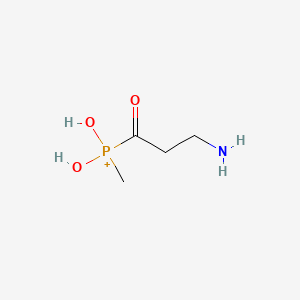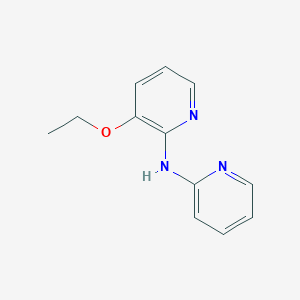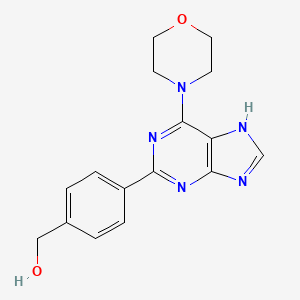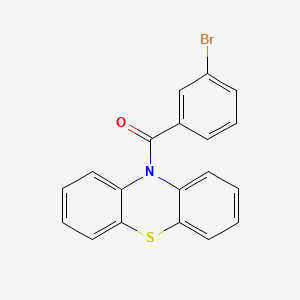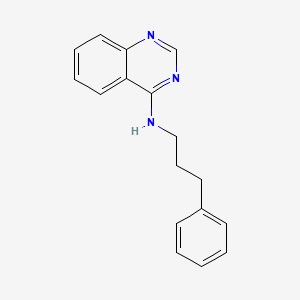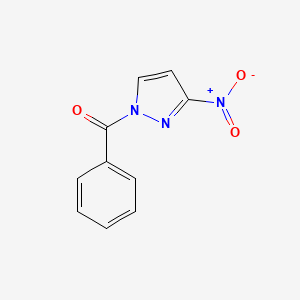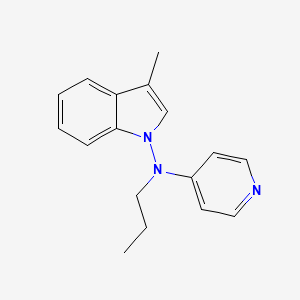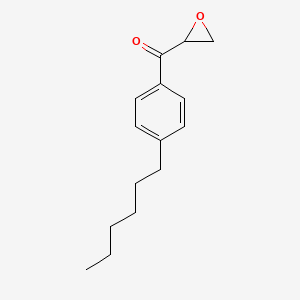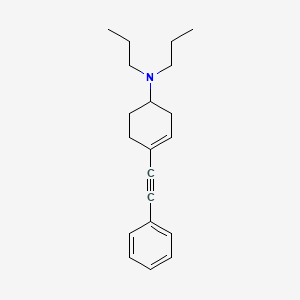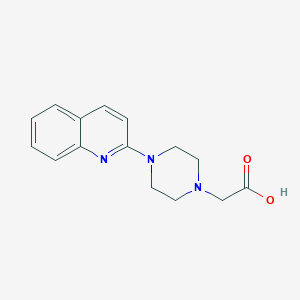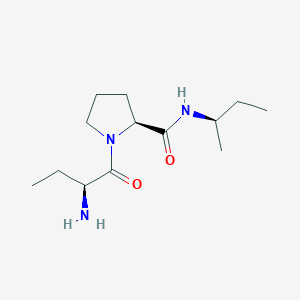
(2S)-aminobutyryl-L-proline (R)-sec-butylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-aminobutyryl-L-proline ®-sec-butylamide is a synthetic compound that combines the structural features of aminobutyric acid and proline with a sec-butylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-aminobutyryl-L-proline ®-sec-butylamide typically involves the amidation of L-proline with an appropriate aminobutyric acid derivative. One common method includes the use of biocatalysts to achieve racemization-free amidation in organic solvents. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent such as 2-methyl-2-butanol can yield high concentrations of the desired amide .
Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes that ensure high optical purity and minimize waste. The use of immobilized enzyme variants can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminobutyryl moiety.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the proline ring or the aminobutyryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-aminobutyryl-L-proline ®-sec-butylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the design of enzyme inhibitors.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-aminobutyryl-L-proline ®-sec-butylamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like tripeptidyl-peptidase II by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
L-prolinamide: Shares the proline moiety but lacks the aminobutyryl and sec-butylamide groups.
Aminobutyric acid derivatives: Similar in structure but differ in the attached functional groups.
Eigenschaften
CAS-Nummer |
885007-99-8 |
|---|---|
Molekularformel |
C13H25N3O2 |
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-[(2R)-butan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-9(3)15-12(17)11-7-6-8-16(11)13(18)10(14)5-2/h9-11H,4-8,14H2,1-3H3,(H,15,17)/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
VEBCSYAWQCGSMV-VWYCJHECSA-N |
Isomerische SMILES |
CC[C@@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N |
Kanonische SMILES |
CCC(C)NC(=O)C1CCCN1C(=O)C(CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


